Cas no 2228415-64-1 (3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine)

3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine 化学的及び物理的性質
名前と識別子
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- 3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine
- EN300-1945424
- 2228415-64-1
-
- インチ: 1S/C11H11F2N/c1-2-9-5-3-4-6-10(9)7-11(12,13)8-14/h1,3-6H,7-8,14H2
- InChIKey: QPMJPJXMWVMHSD-UHFFFAOYSA-N
- ほほえんだ: FC(CN)(CC1C=CC=CC=1C#C)F
計算された属性
- せいみつぶんしりょう: 195.08595568g/mol
- どういたいしつりょう: 195.08595568g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 26Ų
3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945424-10.0g |
3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine |
2228415-64-1 | 10g |
$6512.0 | 2023-06-01 | ||
Enamine | EN300-1945424-10g |
3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine |
2228415-64-1 | 10g |
$6512.0 | 2023-09-17 | ||
Enamine | EN300-1945424-1g |
3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine |
2228415-64-1 | 1g |
$1515.0 | 2023-09-17 | ||
Enamine | EN300-1945424-0.5g |
3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine |
2228415-64-1 | 0.5g |
$1453.0 | 2023-09-17 | ||
Enamine | EN300-1945424-0.1g |
3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine |
2228415-64-1 | 0.1g |
$1332.0 | 2023-09-17 | ||
Enamine | EN300-1945424-1.0g |
3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine |
2228415-64-1 | 1g |
$1515.0 | 2023-06-01 | ||
Enamine | EN300-1945424-2.5g |
3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine |
2228415-64-1 | 2.5g |
$2969.0 | 2023-09-17 | ||
Enamine | EN300-1945424-5g |
3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine |
2228415-64-1 | 5g |
$4391.0 | 2023-09-17 | ||
Enamine | EN300-1945424-0.25g |
3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine |
2228415-64-1 | 0.25g |
$1393.0 | 2023-09-17 | ||
Enamine | EN300-1945424-0.05g |
3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine |
2228415-64-1 | 0.05g |
$1272.0 | 2023-09-17 |
3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3-(2-ethynylphenyl)-2,2-difluoropropan-1-amineに関する追加情報
Introduction to 3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine (CAS No. 2228415-64-1)
3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine, with the CAS number 2228415-64-1, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its difluoromethyl and ethynyl substituents, which confer distinct properties that make it a valuable candidate for further research and development.
The chemical structure of 3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine consists of a phenyl ring substituted with an ethynyl group at the 2-position, and a difluoromethyl group attached to the propan-1-amine moiety. The presence of these functional groups imparts several interesting properties to the molecule, such as enhanced lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics are crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles.
In the realm of pharmaceutical research, 3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that this compound exhibits promising biological activities, including anti-inflammatory and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry reported that 3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Beyond its biological activities, the chemical stability and synthetic accessibility of 3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine make it an attractive candidate for further optimization. The synthesis of this compound typically involves a multi-step process that includes the formation of the difluoromethyl group and the coupling of the ethynyl-substituted phenyl ring. Advances in synthetic methodologies have led to more efficient and scalable routes for producing this compound, which is essential for its practical application in drug development.
In materials science, 3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine has also shown promise as a building block for functional materials. The presence of the ethynyl group allows for facile polymerization reactions, enabling the creation of polymers with tailored properties. These polymers can be used in various applications, such as coatings, adhesives, and electronic materials. For example, a study published in Macromolecules demonstrated that polymers derived from 3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine exhibited excellent thermal stability and mechanical strength.
The unique combination of functional groups in 3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine also makes it a valuable tool for chemical biology research. The ability to selectively modify or label this compound with various functional groups allows researchers to probe specific biological processes with high precision. This is particularly useful in studying protein-protein interactions and signaling pathways in cells.
In conclusion, 3-(2-ethynylphenyl)-2,2-difluoropropan-1-amine (CAS No. 2228415-64-1) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical structure provides a foundation for further research into its biological activities and material properties. As ongoing studies continue to uncover new applications and optimize its synthesis and use, this compound is poised to play an increasingly important role in advancing our understanding and capabilities in both pharmaceuticals and materials science.
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